molecular formula C18H19BrFN3O2 B2871425 2-(2-Bromo-4-fluorophenyl)-1-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethan-1-one CAS No. 2379994-68-8

2-(2-Bromo-4-fluorophenyl)-1-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethan-1-one

Cat. No.: B2871425
CAS No.: 2379994-68-8
M. Wt: 408.271
InChI Key: UGYLIJIDSYSBCW-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-fluorophenyl)-1-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethan-1-one is a complex organic compound that features a bromine and fluorine-substituted phenyl ring, a piperidine ring, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-fluorophenyl)-1-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethan-1-one typically involves multiple steps:

    Formation of the Phenyl Ring: The initial step involves the bromination and fluorination of a phenyl ring to obtain 2-bromo-4-fluorophenyl.

    Piperidine Ring Formation: The next step involves the formation of the piperidine ring, which is then linked to the phenyl ring through an ethanone bridge.

    Pyrimidine Attachment: Finally, the pyrimidine moiety is attached to the piperidine ring via an oxymethyl linker.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-fluorophenyl)-1-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups.

    Oxidation and Reduction: The ethanone bridge can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the ethanone bridge.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the ethanone bridge.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can yield different ethanone derivatives.

Scientific Research Applications

2-(2-Bromo-4-fluorophenyl)-1-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Biological Research: It can be used as a probe to study biological processes and interactions.

    Industrial Applications: The compound can be used in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-fluorophenyl)-1-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring can interact with biological molecules, while the piperidine and pyrimidine moieties can modulate the compound’s activity. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromo-2-fluorophenyl)thiomorpholine
  • N-(4-Bromo-2-fluorophenyl)-2-phenylacetamide

Uniqueness

2-(2-Bromo-4-fluorophenyl)-1-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethan-1-one is unique due to its combination of a bromine and fluorine-substituted phenyl ring, a piperidine ring, and a pyrimidine moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

2-(2-bromo-4-fluorophenyl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrFN3O2/c19-16-11-15(20)3-2-14(16)10-17(24)23-8-4-13(5-9-23)12-25-18-21-6-1-7-22-18/h1-3,6-7,11,13H,4-5,8-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYLIJIDSYSBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CC=N2)C(=O)CC3=C(C=C(C=C3)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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